4-Benzyloxy-3-chloronitrobenzene
Overview
Description
4-Benzyloxy-3-chloronitrobenzene is a chemical compound with applications in various chemical synthesis processes. Its properties and reactions form the basis for developing intermediates in pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of 4-benzyloxy-3-chloronitrobenzene involves convenient and safe methods suitable for large-scale production. One approach utilizes SnCl2 for the reduction of commercially available 4-benzyloxy-3-chloronitrobenzene to afford 4-benzyloxy-3-chloroaniline in high yield and purity, free from tin residues, demonstrating the compound's feasibility for kilogram-scale synthesis (Chen et al., 2008).
Molecular Structure Analysis
The molecular structure of benzyl 4-chloro-3-nitrobenzoate, a related compound, reveals how molecules are linked by hydrogen bonds into chains and further arranged into a three-dimensional framework through aromatic π-π stacking interactions (de Souza et al., 2006). Such detailed structural insights help in understanding the reactivity and potential applications of 4-benzyloxy-3-chloronitrobenzene.
Chemical Reactions and Properties
4-Benzyloxy-3-chloronitrobenzene undergoes various chemical reactions, including nucleophilic substitutions facilitated by phase-transfer catalysts under ultrasound irradiation, demonstrating its versatility in organic synthesis (Wang & Rajendran, 2007). Such reactions highlight the compound's reactivity and potential for generating diverse chemical entities.
Physical Properties Analysis
The physical properties of 4-benzyloxy-3-chloronitrobenzene, such as crystallinity and phase behavior, can be inferred from related compounds. For example, the study of 4-chloronitrobenzene shows orientational disorder in its solid-state structure, with evidence of large thermal motion reflecting significant disorder (Thomas et al., 2008). Understanding these physical properties is crucial for handling and processing the compound in industrial applications.
Chemical Properties Analysis
Photocatalytic degradation studies of 4-chloronitrobenzene offer insights into the chemical properties of 4-benzyloxy-3-chloronitrobenzene. The degradation process, influenced by different gas atmospheres, reveals the pathways for mineralization and formation of intermediates, shedding light on the compound's environmental stability and reactivity (Ye et al., 2011).
Scientific Research Applications
Synthesis Processes
Large-Scale Synthesis : 4-Benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline in a safe, convenient, large-scale process. This is achieved using SnCl2, yielding high purity and high yield, suitable for kilogram-scale synthesis (Chen, Nilsen, Choudhury, & Sorgi, 2008).
Ultrasound Assisted Arylation : Ultrasound-assisted preparation of 1-(benzyloxy)-4-nitrobenzene from 4-chloronitrobenzene and benzyl alcohol has been enhanced using a multi-site phase-transfer catalyst. This method avoids serious hydration of potassium salt in the reaction (Selvaraj, Abimannan, & Rajendran, 2014).
Intensified Synthesis with Ultrasound : The synthesis of 1-benzyloy-4-nitrobenzene from 1-chloronitrobenzene and benzyl alcohol using phase transfer catalysts and ultrasound shows higher conversion rates and improved efficiency compared to traditional methods (Diwathe & Gogate, 2018).
Photodegradation Studies
- Photodegradation in Aqueous Solutions : Studies on the irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions show the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene, providing insights into photodegradation pathways (Miller & Crosby, 1983).
Environmental Implications
Photocatalytic Degradation : The photocatalytic degradation of 4-chloronitrobenzene using TiO2 as a photocatalyst in different gas atmospheres (nitrogen, oxygen, ozone) was studied, highlighting the mineralization processes and degradation efficiency (Ye, Zhang, Zhu, Zhang, & Zhang, 2011).
Electrochemical Reduction : Electrochemical reduction of 4-chloronitrobenzene at a silver cathode was explored, focusing on the reduction mechanisms and potential environmental applications (Huang, Li, Cao, Zhu, Chen, & Lei, 2019).
Degradation by Zero-Valent Iron : The degradation of 4-chloronitrobenzene by zero-valent iron under anoxic conditions was investigated, revealing insights into reaction rates and product formation, important for environmental remediation strategies (Liao, Yang, & Lee, 2012).
Application in Polymer and Chemical Synthesis
Polyamide Synthesis : The compound has been used in synthesizing polyamides with flexible main-chain ether linkages, showing potential in polymer technology due to their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).
Resveratrol Synthesis : It has been used in the total synthesis of Resveratrol, a compound with significant interest due to its health-related properties (Wei Yun-yang, 2008).
Bioelectrochemical Reduction : Its reduction in a bioelectrochemical reactor with a biocathode was studied, showing enhanced degradation efficiency, crucial for environmental cleanup and chemical synthesis (Guo, Guo, Yin, Yuan, Ren, & Wang, 2015).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-nitro-1-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQYXJMQHAREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308874 | |
Record name | 4-Benzyloxy-3-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-chloronitrobenzene | |
CAS RN |
50508-54-8 | |
Record name | 50508-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxy-3-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.